methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a structurally complex molecule featuring:
- A methyl benzoate core.
- An imidazole ring substituted at the 2-position with a sulfanyl group.
- A thioacetamide bridge linking the imidazole to a phenyl group.
- A furan-methyl carbamoyl moiety on the phenyl ring.
While direct studies on this compound are absent in the provided evidence, analogs in the benzimidazole and imidazole families (e.g., antileishmanial agents, enzyme inhibitors) highlight its plausible utility in drug discovery .
Properties
IUPAC Name |
methyl 4-[[2-[1-[4-(furan-2-ylmethylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-24(32)18-4-8-19(9-5-18)28-22(30)16-35-25-26-12-13-29(25)20-10-6-17(7-11-20)23(31)27-15-21-3-2-14-34-21/h2-14H,15-16H2,1H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXCTIEQBALBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the furan moiety, and the final esterification to form the benzoate ester. Common reagents used in these steps include imidazole, furan-2-carboxaldehyde, and methyl benzoate. Reaction conditions often involve the use of catalysts such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry approaches to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo a variety of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include oxidized furan derivatives, reduced imidazole compounds, and substituted benzoate esters.
Scientific Research Applications
Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets and modulate their activity, leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Functional Group Variations
Benzimidazole vs. Imidazole Derivatives
Compound : Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate
- Core : Benzimidazole (fused benzene-imidazole ring).
- Substituents : Methyl group at benzimidazole C5, benzoate ester.
- Key Differences : The benzimidazole’s fused aromatic system enhances π-π stacking but reduces conformational flexibility compared to the target compound’s single imidazole ring. The absence of sulfanyl and furan-carbamoyl groups limits its interaction diversity .
Compound : Methyl 4-(1H-benz[d]imidazol-2-yl) benzoate derivatives
B. Imidazole-Based Analog ()
- Compound : 2-({4-[(1H-Imidazol-2-ylsulfanyl)methyl]-2,5-dimethylbenzyl}sulfanyl)-1H-imidazole
- Core : Dual imidazole rings connected via sulfanyl-methyl bridges.
- Key Differences : The symmetrical sulfanyl linkages contrast with the target compound’s asymmetric thioacetamide bridge. This symmetry may favor chelation or multivalent binding, whereas the target’s acetamido group offers hydrogen-bonding versatility .
Substituent-Driven Functional Comparisons
- Sulfanyl Group : Present in both the target compound and ’s analog, this group’s redox activity and nucleophilic susceptibility (e.g., disulfide formation) may influence stability and target engagement.
- Furan-Carbamoyl Moiety : Unique to the target compound, the furan ring’s electron-rich nature could enhance π-stacking in hydrophobic enzyme pockets, while the carbamoyl group improves water solubility .
Research Implications and Gaps
Biological Activity
Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a furan moiety, an imidazole ring, and a benzoate structure, contributing to its diverse interactions with biological targets.
1. Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to this compound.
- Cell Line Studies : Research has shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds with similar imidazole structures demonstrated IC50 values ranging from 3.0 µM to 10 µM against these cell lines, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.0 |
| Compound B | A549 | 5.85 |
| Methyl 4-(2-{...}) | TBD | TBD |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases.
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition constants (Ki) observed for related compounds ranged from 8.14 ± 0.65 nM to 33.00 ± 0.29 nM .
3. Antimicrobial Activity
Research into the antimicrobial properties of related compounds indicates potential efficacy against various pathogens. Studies suggest that modifications in the furan or imidazole moieties can enhance antimicrobial activity.
Case Study 1: Anticancer Efficacy
In a recent study, a series of benzoic acid derivatives were synthesized and tested for their anticancer activities. Among these, one derivative exhibited significant growth inhibition against the MCF-7 cell line with an IC50 value of approximately 5 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of compounds containing the imidazole ring. It was found that certain modifications led to improved inhibitory effects on AChE, showcasing the potential for developing new therapeutic agents for Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
